2-[(4-ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Description
The compound “2-[(4-ethoxyphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of thiadiazole derivatives involves a multicomponent reaction using vanadium oxide loaded on fluorapatite as a catalyst . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gives an excellent yield of products .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by various spectral techniques including TEM, BET, XRD, FT-IR, SEM, and EDX . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiadiazole derivatives include the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are determined by their structural properties. The multiple active sites (Lewis/Brønsted acidic and basic sites) present could facilitate different valuable organic conversions .Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit a wide range of biological activities . They have been reported to interact with multiple receptors, which could be helpful in developing new therapeutic derivatives .
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been reported to interact with their targets, leading to various biological effects
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities .
Future Directions
Thiadiazole derivatives have shown significant therapeutic potential . They possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, they can be considered as potential anticancer agents . Future research could focus on modifying the structure of known derivatives with documented activity to design new antitumor agents .
Properties
IUPAC Name |
2-(4-ethoxyanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-3-24-13-7-5-12(6-8-13)19-17-21-22-16(23)14-10-11(2)4-9-15(14)20-18(22)25-17/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNUIWZOXNQLPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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